Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
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Overview
Description
Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13ClFNO2. It is a derivative of propanoic acid and contains an amino group and a fluorophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-fluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of methyl (3r)-3-nitro-3-(4-fluorophenyl)propanoate.
Reduction: Formation of methyl (3r)-3-amino-3-(4-fluorophenyl)propanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-(4-fluorophenyl)propanoate hydrochloride
- Methyl 3-amino-4-(4-fluorophenyl)butanoate hydrochloride
Uniqueness
Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a fluorophenyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H13ClFNO2 |
---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
FTWIARNFLMJNJP-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)F)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)F)N.Cl |
Origin of Product |
United States |
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